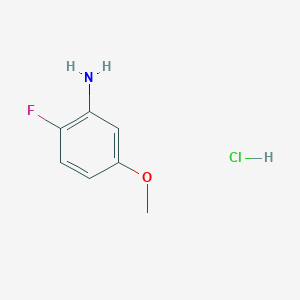

2-Fluoro-5-methoxyaniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H9ClFNO |

|---|---|

Molecular Weight |

177.60 g/mol |

IUPAC Name |

2-fluoro-5-methoxyaniline;hydrochloride |

InChI |

InChI=1S/C7H8FNO.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H |

InChI Key |

AOLCMZUHHVCZER-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)F)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Fluoro 5 Methoxyaniline Hydrochloride and Its Precursors

Strategic Pathways to 2-Fluoro-5-methoxyaniline (B1314495) (Free Base)

Regioselective Halogenation Approaches to Fluoro-Methoxyanisoles and Subsequent Amination

One viable synthetic route commences with a readily available fluoro-methoxyanisole, such as 4-fluoroanisole (B119533). This pathway involves a regioselective halogenation step, followed by amination to introduce the amino group at the desired position.

The methoxy (B1213986) group in 4-fluoroanisole is an ortho-, para-directing activator for electrophilic aromatic substitution, while the fluorine atom is a deactivating ortho-, para-director. The directing effects of the methoxy group are dominant. Therefore, bromination of 4-fluoroanisole is expected to yield 2-bromo-4-fluoroanisole (B1266214) as the major product.

The subsequent conversion of the aryl bromide to an amine can be achieved through modern catalytic methods, such as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org The reaction of 2-bromo-4-fluoroanisole with an ammonia (B1221849) equivalent, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand, would yield the desired 2-fluoro-5-methoxyaniline. wikipedia.org The use of ammonia itself can be challenging due to its high binding affinity to palladium complexes; however, ammonia equivalents like benzophenone (B1666685) imine can be employed, followed by hydrolysis to furnish the primary aniline (B41778). wikipedia.org

Table 1: Key Transformations in Halogenation-Amination Pathway

| Step | Reactant | Reagent(s) | Product | Key Consideration |

|---|---|---|---|---|

| Bromination | 4-Fluoroanisole | Bromine, Acetic Acid | 2-Bromo-4-fluoroanisole | Regioselectivity directed by the methoxy group. |

| Amination | 2-Bromo-4-fluoroanisole | Ammonia equivalent (e.g., Benzophenone imine), Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu) | 2-Fluoro-5-methoxyaniline | Efficient C-N bond formation via Buchwald-Hartwig amination. |

Multi-Step Nitration-Reduction Sequences from Substituted Aromatic Precursors

A widely utilized and effective method for the synthesis of aromatic amines is the nitration of a suitable precursor followed by the reduction of the nitro group. For the synthesis of 2-fluoro-5-methoxyaniline, a plausible route involves the nitration of 3-fluoroanisole. The fluorine atom is an ortho-, para-director, while the methoxy group is also an ortho-, para-director. The directing effects would likely lead to a mixture of isomers, necessitating separation.

A more regioselective approach starts with 2,4-dinitrofluorobenzene. Selective reduction of the nitro group at the 2-position can be achieved with high yield using iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. libretexts.org This selective reduction is a key step in obtaining 2-fluoro-5-nitroaniline (B1294389). libretexts.org

The subsequent reduction of the remaining nitro group in 2-fluoro-5-nitroaniline to the desired amine can be accomplished using various established methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method. nih.gov Other reducing agents such as tin(II) chloride in hydrochloric acid or iron in acidic media can also be employed.

Table 2: Nitration-Reduction Synthesis of 2-Fluoro-5-methoxyaniline

| Step | Starting Material | Reagent(s) | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| Selective Reduction | 2,4-Dinitrofluorobenzene | Fe powder, Acid (e.g., HCl) | 2-Fluoro-5-nitroaniline | Good | libretexts.org |

| Reduction | 2-Fluoro-5-nitroaniline | H₂, Pd/C | 2-Fluoro-5-methoxyaniline | High | nih.gov |

Copper-Mediated Arylation Reactions (e.g., Ullman Coupling/Methoxylation) with Halogenated Anilines

The Ullmann reaction and its modern variants offer another strategic avenue for the synthesis of 2-fluoro-5-methoxyaniline. orgsyn.org These copper-catalyzed reactions are effective for the formation of carbon-oxygen and carbon-nitrogen bonds. orgsyn.org

One approach involves the methoxylation of a suitably substituted halogenated aniline. For instance, an Ullmann-type coupling of a protected 2-amino-4-fluorobromobenzene with a methoxide (B1231860) source, such as sodium methoxide, in the presence of a copper catalyst would yield the desired product after deprotection. The protection of the aniline is often necessary to prevent side reactions. orgsyn.org

An alternative Ullmann strategy is the amination of a dihalogenated anisole, such as 2-fluoro-5-bromoanisole, with an amine source. The classic Ullmann conditions often require harsh reaction temperatures, but the development of ligand-assisted protocols has allowed for milder reaction conditions.

Utilization of Protecting Group Strategies for Enhanced Synthetic Control and Regioselectivity

The use of protecting groups is a fundamental strategy in organic synthesis to temporarily mask a reactive functional group, thereby enabling selective transformations at other sites within the molecule. wikipedia.org In the synthesis of polysubstituted anilines like 2-fluoro-5-methoxyaniline, protecting the amine functionality is often crucial for achieving high regioselectivity in subsequent reactions such as nitration or halogenation. wikipedia.orgorganic-chemistry.org

For example, in a nitration-reduction pathway starting from a fluoro-methoxyaniline, the amino group is typically protected to prevent its oxidation and to control the regioselectivity of the nitration step. The acetyl group is a common protecting group for anilines. sigmaaldrich.com The aniline can be acetylated using acetic anhydride (B1165640), and the resulting acetanilide (B955) can then be nitrated. The acetyl group is a moderately activating ortho-, para-director. After nitration, the acetyl group can be removed by hydrolysis under acidic or basic conditions to reveal the free amine. sigmaaldrich.com

In the context of Ullmann couplings, protecting the aniline nitrogen is often essential for a successful reaction. A 2,5-dimethylpyrrole group has been shown to be an effective protecting group for anilines in Ullmann methoxylation reactions. orgsyn.org This protecting group can be introduced by reacting the aniline with acetonylacetone and is readily removed under mild conditions with hydroxylamine (B1172632) hydrochloride. orgsyn.org

Table 3: Common Protecting Groups in the Synthesis of Substituted Anilines

| Protecting Group | Introduction Reagent | Removal Conditions | Key Features |

|---|---|---|---|

| Acetyl (Ac) | Acetic anhydride or Acetyl chloride | Acidic or basic hydrolysis | Simple to introduce and remove. |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acidic conditions (e.g., TFA) | Stable to a wide range of non-acidic conditions. |

| 2,5-Dimethylpyrrole | Acetonylacetone | Hydroxylamine hydrochloride | Effective in Ullmann couplings. |

| Trifluoroacetyl (TFA) | Trifluoroacetic anhydride | Mild basic conditions | Can be used in nitration reactions. bath.ac.uk |

Optimized Synthesis of 2-Fluoro-5-methoxyaniline Hydrochloride

The final step in the preparation of the target compound is the conversion of the free base, 2-fluoro-5-methoxyaniline, into its hydrochloride salt. This is a standard procedure for improving the stability and handling properties of anilines.

Protonation of 2-Fluoro-5-methoxyaniline with Hydrochloric Acid for Salt Formation

The formation of this compound is achieved through a straightforward acid-base reaction. The free base of 2-fluoro-5-methoxyaniline is dissolved in a suitable organic solvent, such as diethyl ether, ethyl acetate, or isopropanol. To this solution, a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added. The protonation of the basic amino group by the strong acid leads to the precipitation of the ammonium (B1175870) salt, this compound. The resulting solid can then be isolated by filtration, washed with a non-polar solvent to remove any unreacted starting material, and dried under vacuum.

The reaction is typically quantitative and provides the hydrochloride salt in high purity. This salt form is generally a more stable, crystalline solid compared to the free base, which may be an oil or a low-melting solid.

Parameters Influencing Crystallization, Yield, and Purity of the Hydrochloride Salt

The final step in the synthesis of this compound involves the formation and crystallization of the salt. The yield and purity of the final product are critically dependent on several parameters, including the choice of solvent, temperature profile, pH control, and the rate of addition of hydrochloric acid.

Key parameters include:

Solvent System: The selection of an appropriate solvent is paramount. Typically, a solvent in which the free base (2-fluoro-5-methoxyaniline) is soluble but the hydrochloride salt is sparingly soluble is chosen. This facilitates precipitation of the product upon addition of HCl. Common solvents include isopropanol, ethanol (B145695), ethyl acetate, or mixtures thereof with non-polar solvents like heptane (B126788) or hexane (B92381) to induce crystallization.

Temperature Control: Crystallization is often initiated at room or slightly elevated temperatures to ensure complete reaction and then cooled to lower temperatures (e.g., 0-5°C) to maximize the yield by decreasing the solubility of the hydrochloride salt. The cooling rate can influence crystal size and purity; slow cooling generally favors the formation of larger, purer crystals.

pH and Stoichiometry: Precise control over the stoichiometry of hydrochloric acid is essential. An excess of HCl can lead to the formation of undesired by-products or increase the solubility of the product in some solvent systems, while insufficient acid will result in incomplete conversion to the salt. The pH of the final mixture should be acidic to ensure the aniline is fully protonated.

Purity of the Free Base: The purity of the starting 2-fluoro-5-methoxyaniline free base directly impacts the purity of the final salt. Impurities from preceding synthetic steps may co-precipitate or inhibit crystallization, necessitating purification of the free base by distillation or chromatography before salt formation.

Recrystallization can be employed as a final purification step. This involves dissolving the crude hydrochloride salt in a minimal amount of a suitable hot solvent and allowing it to cool slowly, which helps in excluding impurities from the crystal lattice.

Modern Techniques for Process Optimization and Scalability

Recent advancements in synthetic organic chemistry have focused on developing more efficient, safer, and environmentally benign processes. These modern techniques are applicable to the synthesis of 2-fluoro-5-methoxyaniline and its precursors, offering significant advantages over traditional batch methods.

Continuous Flow Synthesis Protocols for Enhanced Efficiency and Safety

Continuous flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. While specific flow protocols for 2-fluoro-5-methoxyaniline are not extensively published, established methods for related aniline syntheses, such as reductions of nitroarenes or nucleophilic aromatic substitutions, can be adapted. For instance, the reduction of a nitro precursor like 4-fluoro-2-methoxy-1-nitrobenzene could be performed in a packed-bed reactor using a heterogeneous catalyst, minimizing catalyst handling and improving reaction efficiency.

Development of Metal-Free and Solvent-Free Reaction Conditions

To align with the principles of green chemistry, significant effort has been directed towards developing synthetic routes that eliminate transition metal catalysts and hazardous organic solvents. nih.govtandfonline.com One such approach involves nucleophilic aromatic substitution reactions under solvent-free or aqueous conditions. nih.govtandfonline.com For example, the synthesis of anilines from activated aryl halides can be achieved using aqueous ammonium hydroxide (B78521) under microwave irradiation, completely avoiding the need for metal catalysts and organic solvents. nih.govtandfonline.com Such methods reduce environmental impact and simplify product purification.

Application of Brönsted Acidic Ionic Liquids as Catalytic Systems

Brönsted acidic ionic liquids (BAILs) have emerged as effective and reusable catalysts for a variety of organic transformations, including those used to synthesize aniline derivatives. rsc.orgmdpi.com These ionic liquids can serve as both the catalyst and the reaction medium, offering advantages such as thermal stability, low vapor pressure, and ease of separation from the reaction mixture. rsc.orgmdpi.comrsc.org In reactions like the Friedel-Crafts type, BAILs can replace traditional, more corrosive, and less recyclable acid catalysts. rsc.org The synthesis of aniline-based compounds has been successfully demonstrated using BAILs under metal- and solvent-free conditions, providing high yields and a greener synthetic pathway. rsc.org

Ultrasound and Microwave-Assisted Organic Synthesis (MAOS and USAS) for Accelerated Reactions

The use of alternative energy sources like microwave irradiation and ultrasound has proven to be a powerful tool for accelerating organic reactions. nih.govyoutube.com

Microwave-Assisted Organic Synthesis (MAOS): Microwave heating can dramatically reduce reaction times, often from hours to minutes, while also improving yields and reducing side reactions. acs.org The synthesis of various substituted anilines and other heterocyclic compounds has been efficiently achieved using MAOS. nih.govtandfonline.comrsc.org For instance, the amination of activated aryl halides with aqueous ammonia is completed in as little as 10 minutes under microwave heating, a significant improvement over conventional methods. nih.govtandfonline.com

Ultrasound-Assisted Organic Synthesis (USAS): Sonochemistry utilizes the energy of acoustic cavitation to enhance chemical reactivity. youtube.com This technique has been successfully applied to the synthesis of substituted anilines and other nitrogen-containing heterocycles. nih.govbeilstein-journals.org Ultrasound irradiation can increase reaction rates and yields, particularly in heterogeneous systems, by improving mass transport and activating solid surfaces. nih.gov It provides a green alternative by enabling reactions at lower temperatures and often without the need for specialized catalysts. nih.govrsc.org

The table below summarizes the conditions for the synthesis of various anilines using MAOS, demonstrating the efficiency of this technique.

| Entry | Starting Material | Product | Conditions | Yield |

| 1 | 1-Fluoro-4-nitrobenzene | 4-Nitroaniline | 130°C, 10 min | >99% |

| 2 | 1-Fluoro-2-nitrobenzene | 2-Nitroaniline | 130°C, 10 min | >99% |

| 3 | 4-Fluorobenzonitrile | 4-Aminobenzonitrile | 140°C, 20 min | 80% |

| 4 | 2-Fluoro-5-nitropyridine | 2-Amino-5-nitropyridine | 130°C, 10 min | >99% |

| Data derived from research on microwave-assisted aniline synthesis. nih.govtandfonline.com |

Synthesis of Relevant Structural Analogs and Key Synthetic Intermediates

Key Synthetic Intermediates:

4-Fluoro-2-methoxy-1-nitrobenzene: This compound is a common precursor that can be reduced to 4-fluoro-2-methoxyaniline, a structural isomer. A typical synthesis involves the nitration of a protected 4-fluoro-2-methoxyaniline. google.com

2,4-Dinitrofluorobenzene: This commercially available starting material can be selectively reduced. Treatment with iron in the presence of an acid like HCl or acetic acid can selectively reduce the nitro group at the 2-position to yield 2-fluoro-5-nitroaniline, another important intermediate. google.com

4-Fluoro-2-Methoxy-5-nitroaniline: This compound is a key intermediate in the synthesis of certain kinase inhibitors. chemicalbook.com It can be prepared by the nitration of N-acetyl-4-fluoro-2-methoxyaniline, followed by deprotection. google.com

Relevant Structural Analogs: The synthesis of various analogs demonstrates the versatility of the methods.

| Analog | Structure | Precursor Example | Synthetic Method |

| 5-Fluoro-2-methylaniline | C₇H₈FN | 4-Fluoro-1-methyl-2-nitrobenzene | Reduction with iron powder and HCl. chemicalbook.com |

| 3-Fluoro-4-methoxyaniline | C₇H₈FNO | Used directly as a precursor. | Often used in Combes quinoline (B57606) synthesis. ossila.com |

| 2-Bromo-5-methoxyaniline | C₇H₈BrNO | 2-Bromo-5-methoxybenzenamine | Available commercially for further reactions. nih.gov |

| 2-Chloro-5-methoxyaniline | C₇H₈ClNO | Available as hydrochloride salt. | Used as a building block. chemscene.com |

Preparation of Positional and Halogenated Isomers (e.g., 4-Chloro-2-fluoro-5-methoxyaniline, 5-Fluoro-2-methoxyaniline, 2-Fluoro-4-methoxyaniline)

The synthesis of specific isomers of fluoro-methoxyanilines often requires multi-step procedures to control regioselectivity.

4-Chloro-2-fluoro-5-methoxyaniline

While a direct, detailed synthesis for 4-Chloro-2-fluoro-5-methoxyaniline is not prominently described, the methodologies for structurally similar compounds provide a blueprint. For instance, the synthesis of 4-chloro-2-fluoroaniline involves the hydrolysis of 4-chloro-2-fluoroacetanilide with sodium hydroxide in ethanol. prepchem.com Similarly, the preparation of 4-chloro-2,5-dimethoxyaniline is achieved through the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379) using hydrogen gas with a modified platinum-on-carbon catalyst in an aromatic solvent. google.com This suggests that a potential route to 4-Chloro-2-fluoro-5-methoxyaniline could involve the introduction of a nitro group to a suitably substituted chloro-fluoro-methoxy-benzene precursor, followed by reduction.

5-Fluoro-2-methoxyaniline

A documented synthesis of 5-Fluoro-2-methoxyaniline starts from 4-Fluoro-1-methyl-2-nitrobenzene. The nitro group is reduced using iron powder and a catalytic amount of hydrochloric acid in ethanol. The reaction mixture is refluxed for 12 hours to yield the desired product. chemicalbook.com

Interactive Data Table: Synthesis of 5-Fluoro-2-methoxyaniline

| Step | Starting Material | Reagents | Conditions | Product | Yield |

| 1 | 4-Fluoro-1-methyl-2-nitrobenzene | Iron powder, Hydrochloric acid, Ethanol | Reflux, 12 hours | 5-Fluoro-2-methoxyaniline | 70% chemicalbook.com |

2-Fluoro-4-methoxyaniline

A practical, multi-gram synthesis for 2-Fluoro-4-methoxyaniline has been developed to avoid issues with nitration regioselectivity and hazardous reagents. orgsyn.org The synthesis begins with the protection of the aniline in 2-fluoro-4-iodoaniline using acetonylacetone and p-toluenesulfonic acid to form a dimethylpyrrole-protected aniline. This is followed by an Ullman coupling reaction with sodium methoxide in the presence of copper(I) chloride to introduce the methoxy group. The final step is the deprotection of the pyrrole (B145914) group using hydroxylamine hydrochloride and triethylamine (B128534) in a mixture of ethanol and water to yield 2-Fluoro-4-methoxyaniline. orgsyn.org

Interactive Data Table: Synthesis of 2-Fluoro-4-methoxyaniline

| Step | Starting Material | Reagents | Conditions | Intermediate/Product | Yield |

| 1 | 2-Fluoro-4-iodoaniline | Acetonylacetone, p-Toluenesulfonic acid, Toluene | Reflux | 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole | ~101.5% (crude) orgsyn.org |

| 2 | 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole | Sodium methoxide, Copper(I) chloride, Methanol (B129727), DMF | 80°C, 90 min | 1-(2-Fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole | - |

| 3 | 1-(2-Fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole | Hydroxylamine hydrochloride, Triethylamine, 95% Ethanol, Water | Reflux, 20 hours | 2-Fluoro-4-methoxyaniline | 75% (from recrystallized intermediate) orgsyn.org |

Synthesis of Nitro-Substituted Fluoro-Methoxyaniline Precursors (e.g., 4-Fluoro-2-methoxy-5-nitroaniline)

Nitro-substituted anilines are crucial intermediates, often serving as precursors for the amino group through reduction.

4-Fluoro-2-methoxy-5-nitroaniline

Several synthetic routes for 4-Fluoro-2-methoxy-5-nitroaniline have been reported, highlighting different strategies to achieve the desired substitution pattern. chemicalbook.comgoogle.comwipo.int This compound is a key intermediate in the synthesis of various pharmaceutical agents. chemicalbook.com

One common method involves the protection of the amino group of 4-fluoro-2-methoxyaniline as an acetamide (B32628). google.com This N-protected intermediate then undergoes nitration. The nitrating agent can be a mixture of nitric acid and sulfuric acid. google.com The final step is the deprotection of the acetamide group, typically under acidic conditions with hydrochloric acid, to yield 4-fluoro-2-methoxy-5-nitroaniline. chemicalbook.comgoogle.com

Another approach begins with 2,4-difluoro-1-nitrobenzene . google.com This starting material is reacted with a methoxide source, such as potassium tert-butoxide in the presence of methanol, to selectively replace one of the fluorine atoms with a methoxy group, yielding 4-fluoro-2-methoxy-1-nitrobenzene . The nitro group is then reduced, for example with Raney Nickel and hydrogen gas, to give 4-fluoro-2-methoxyaniline . google.com This aniline is then subjected to the protection, nitration, and deprotection sequence as described above.

A more direct nitration of N-(4-fluoro-2-methoxyphenyl)acetamide can be performed using fuming nitric acid in sulfuric acid at low temperatures (0-5°C). google.com The resulting nitro-substituted acetamide is then hydrolyzed with hydrochloric acid in methanol to afford the final product. chemicalbook.com

Interactive Data Table: Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline

| Method | Starting Material | Key Steps & Reagents | Intermediate(s) | Final Product | Yield |

| 1 | 4-Fluoro-2-methoxyaniline | 1. Acetylation (Acetic anhydride) 2. Nitration (Fuming nitric acid, Sulfuric acid) 3. Hydrolysis (Hydrochloric acid) | N-(4-fluoro-2-methoxyphenyl)acetamide, N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | 4-Fluoro-2-methoxy-5-nitroaniline | Step-wise yields reported: Acetylation (83.13%), Nitration (78.30%), Hydrolysis (73.55%) chemicalbook.comgoogle.com |

| 2 | 2,4-Difluoro-1-nitrobenzene | 1. Methoxylation (Potassium tert-butoxide, Methanol) 2. Reduction (Raney Ni, H₂) 3. Acetylation, Nitration, Hydrolysis | 4-Fluoro-2-methoxy-1-nitrobenzene, 4-Fluoro-2-methoxyaniline | 4-Fluoro-2-methoxy-5-nitroaniline | Step-wise yields reported: Methoxylation (87.38%), Reduction (98.0%) google.com |

| 3 | 2,4-difluoro-5-nitroaniline | Methoxylation (Sodium methoxide, Methanol) | - | 4-fluoro-2-methoxy-5-nitroaniline | - chemicalbook.com |

Mechanistic Investigations and Reactivity Profiles of 2 Fluoro 5 Methoxyaniline Hydrochloride

Nucleophilic Aromatic Substitution (SₙAr) Pathways

Nucleophilic Aromatic Substitution (SₙAr) is a critical reaction pathway for aryl halides and other substituted aromatics, particularly when the ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govpressbooks.pub

Electronic and Steric Influence of Fluorine and Methoxy (B1213986) Substituents on SₙAr Reactivity

The viability and rate of an SₙAr reaction are heavily dependent on the nature of the substituents on the aromatic ring. For 2-Fluoro-5-methoxyaniline (B1314495) hydrochloride, the key leaving group is the fluorine atom. The electronic influence of all three substituents must be considered to understand the molecule's reactivity.

Ammonium (B1175870) Group (-NH₃⁺): In its protonated, hydrochloride form, the amino group becomes an anilinium ion. This group exerts a powerful electron-withdrawing inductive effect (-I). It lacks the resonance-donating (+R) ability of the free amino group. This potent -I effect significantly reduces the electron density of the aromatic ring, thereby strongly activating it for nucleophilic attack. Its position ortho to the fluorine leaving group is ideal for activating the SₙAr pathway.

Fluorine Atom (-F): The fluorine atom is the most electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I), which further activates the ring toward nucleophilic attack. While fluorine also has a resonance-donating (+R) effect due to its lone pairs, the inductive effect is generally considered dominant in influencing SₙAr reactivity. wikipedia.org Importantly, fluoride (B91410) is a competent leaving group in many SₙAr reactions, particularly when the ring is highly activated. researchgate.net

Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic nature. It is electron-withdrawing through induction (-I) due to the oxygen's electronegativity but is electron-donating through resonance (+R) via its lone pairs. lumenlearning.comyoutube.com In the context of SₙAr, which is favored by electron deficiency, the +R effect of the methoxy group is deactivating as it pushes electron density into the ring, counteracting the activating effects of the -NH₃⁺ and -F groups.

Collectively, the powerful -I effect of the ortho -NH₃⁺ group is the dominant factor, strongly activating the C2 carbon (to which fluorine is attached) for nucleophilic attack. The -I effect of the fluorine itself further enhances this activation. The deactivating +R effect of the meta-situated methoxy group is likely to have a lesser impact compared to the potent activation by the anilinium ion.

| Substituent | Position (relative to -F) | Inductive Effect (-I) | Resonance Effect (+R) | Overall Impact on SₙAr at C2 |

| -NH₃⁺ | Ortho (C1) | Strongly Withdrawing | None | Strongly Activating |

| -OCH₃ | Para (C5) | Moderately Withdrawing | Strongly Donating | Moderately Deactivating |

Characterization and Stability of Meisenheimer σ-Complex Intermediates

The hallmark of the stepwise SₙAr mechanism is the formation of a Meisenheimer complex, a negatively charged cyclohexadienyl anion intermediate. rsc.org The stability of this complex is a crucial factor in the reaction's kinetics; more stable intermediates correspond to lower activation energies for their formation. rsc.orgresearchgate.net

When a nucleophile (Nu⁻) attacks the C2 carbon of 2-Fluoro-5-methoxyaniline hydrochloride, a Meisenheimer complex is formed. The stability of this intermediate is dictated by how effectively the negative charge can be delocalized.

Stabilization by the Ammonium Group: The -NH₃⁺ group at the ortho position is exceptionally effective at stabilizing the negative charge of the Meisenheimer complex through its strong inductive effect.

Stabilization by the Fluorine Atom: The fluorine atom at the site of attack also contributes to stabilization through its -I effect.

Influence of the Methoxy Group: The methoxy group at the para position to the attack site can destabilize the intermediate via its +R effect, which donates electron density and intensifies the negative charge.

The resonance structures of the Meisenheimer complex would show the negative charge distributed across the aromatic system. The powerful inductive pull of the adjacent anilinium group provides the primary stabilizing force, making the formation of this intermediate feasible. While specific isolation and characterization of the Meisenheimer complex for this exact molecule are not documented in readily available literature, its transient formation is a cornerstone of the predicted SₙAr mechanism. The stability of such complexes is generally enhanced by electron-withdrawing substituents. researchgate.netmdpi.com

Regiochemical Control in Intermolecular and Intramolecular SₙAr Processes

Regiochemistry in SₙAr reactions is tightly controlled by the positions of the activating groups relative to the leaving group. Nucleophilic attack occurs at a carbon atom that both bears a good leaving group and is activated by ortho and/or para electron-withdrawing groups. pressbooks.pub

In this compound, the only viable leaving group under typical SₙAr conditions is the fluorine atom at C2. This position is ortho to the strongly activating -NH₃⁺ group. Therefore, intermolecular SₙAr reactions will be highly regioselective, with the nucleophile exclusively attacking the C2 position to displace the fluoride ion. Other positions on the ring lack a suitable leaving group. Computational studies on related systems have shown that predicting regioselectivity by calculating the relative stabilities of isomeric σ-complex intermediates is a powerful tool. researchgate.netdiva-portal.org

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. This reaction is facilitated by electron-donating groups (EDGs) and hindered by electron-withdrawing groups (EWGs). masterorganicchemistry.com For EAS, the reactivity of the free base, 2-Fluoro-5-methoxyaniline, is considered, as the anilinium form (-NH₃⁺) is strongly deactivating and would prevent the reaction under normal conditions. youtube.com

Directing Effects of Amino, Fluoro, and Methoxy Groups on Electrophilic Attack

The regiochemical outcome of an EAS reaction is determined by the directing effects of the substituents already present on the ring. These effects are a combination of resonance and induction that stabilize the cationic intermediate (the arenium ion or σ-complex).

Amino Group (-NH₂): This is one of the most powerful activating groups and is an ortho, para-director. Its strong resonance-donating (+R) effect massively increases the electron density at the ortho (C6) and para (C4) positions, making them highly susceptible to electrophilic attack. lumenlearning.comlibretexts.org

Methoxy Group (-OCH₃): This is also a strong activating group and an ortho, para-director due to its +R effect. It directs incoming electrophiles to its ortho (C4, C6) and para (C1) positions. youtube.comorganicchemistrytutor.com

| Substituent | Overall Reactivity Effect | Directing Effect |

| -NH₂ (at C1) | Strongly Activating | Ortho, Para (to C6, C4, C2) |

| -OCH₃ (at C5) | Strongly Activating | Ortho, Para (to C4, C6, C1) |

| -F (at C2) | Deactivating | Ortho, Para (to C1, C3, C6) |

Elucidation of Reaction Regioselectivity and Competitive Pathways

When multiple substituents are present, the final regioselectivity is a result of their combined, and sometimes competing, effects. libretexts.orglibretexts.org

Reinforcing Effects: The directing effects of the -NH₂ and -OCH₃ groups strongly reinforce each other. The -NH₂ group activates positions C4 and C6. The -OCH₃ group also activates positions C4 and C6.

The Strongest Activator Dominates: In a competition between multiple activating groups, the most powerful activator generally controls the site of substitution. youtube.com The amino group (-NH₂) is a stronger activator than the methoxy group (-OCH₃). Therefore, the positions most activated for EAS are those ortho and para to the amino group, namely C4 and C6.

Steric Hindrance: Position C6 is ortho to both the amino and methoxy groups, making it highly activated electronically. However, it is also flanked by two substituents, which could lead to steric hindrance, potentially favoring attack at the less crowded C4 position. libretexts.org Position C3 is only weakly activated by the directing effect of the fluorine atom and is meta to the two strong activating groups, making substitution there highly unlikely.

Therefore, electrophilic attack on 2-Fluoro-5-methoxyaniline is predicted to occur predominantly at positions C4 and C6, with the exact ratio of para (to -NH₂) to ortho (to -NH₂) products depending on the specific electrophile and reaction conditions, particularly the steric bulk of the electrophile.

| Ring Position | Directed by -NH₂ (ortho, para) | Directed by -OCH₃ (ortho, para) | Directed by -F (ortho, para) | Predicted Outcome |

| C3 | No | No | Yes | Unlikely |

| C4 | Yes (Para) | Yes (Ortho) | No | Major Product |

| C6 | Yes (Ortho) | Yes (Ortho) | Yes (Para) | Major Product (possible steric hindrance) |

Transition Metal-Catalyzed Coupling Reactions

2-Fluoro-5-methoxyaniline and its derivatives are valuable substrates in transition metal-catalyzed coupling reactions, which are pivotal for the construction of complex molecular architectures. These reactions typically proceed at positions ortho or para to the activating amino and methoxy groups, or at a halogenated site on the aniline (B41778) ring.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. While direct Suzuki-Miyaura coupling of 2-fluoro-5-methoxyaniline would require prior halogenation (e.g., bromination or iodination), the reaction is highly relevant for derivatives of this compound. For instance, the corresponding aryl bromides or chlorides can be readily coupled with a variety of aryl or vinyl boronic acids.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for the reaction's success, especially with electronically modified substrates like fluoro- and methoxy-substituted anilines.

Recent advancements have focused on developing highly active catalyst systems that can couple challenging substrates under mild conditions. For example, the use of sterically hindered and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, has enabled the coupling of a wide range of aryl halides, including those bearing sensitive functional groups. mit.eduwikipedia.org A study on the Suzuki-Miyaura coupling of unstable polyfluorophenyl and 2-heteroaryl boronic acids highlighted a new palladium precatalyst that allows for fast reactions at room temperature or 40 °C, which is beneficial for substrates prone to decomposition. mit.edunih.gov

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Related Aryl Halides This table presents generalized conditions for Suzuki-Miyaura reactions of aryl halides with functionalities similar to 2-fluoro-5-methoxyaniline, as direct examples for the specific compound are not readily available in the provided search results.

| Aryl Halide Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Bromo-3-fluoroaniline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | High |

| 2-Bromo-5-methoxyaniline | 4-Methylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | >90 |

| 4-Chloro-3-fluoroaniline | Thiophene-2-boronic acid | Buchwald Precatalyst | K₂CO₃ | t-Amyl alcohol | 110 | High |

C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is instrumental in forming arylamines from aryl halides. A derivative of 2-fluoro-5-methoxyaniline, such as 2-bromo-5-methoxyaniline, can be coupled with a variety of primary or secondary amines to generate more complex aniline derivatives. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base. The choice of ligand is critical and has evolved over the years to accommodate a wider range of substrates and reaction conditions. wikipedia.org

C-O and C-S Bond Formation (Ullmann Condensation and its Variants): The Ullmann condensation is a copper-catalyzed reaction that forms C-O and C-S bonds by coupling an aryl halide with an alcohol, phenol (B47542), or thiol. nih.gov While traditional Ullmann conditions are harsh, modern modifications using ligands and different copper sources allow for milder reaction conditions. For a substrate like 2-bromo-5-methoxyaniline, a copper-catalyzed coupling with a phenol would yield a diaryl ether, while reaction with a thiol would produce a diaryl thioether. Palladium-catalyzed variants of these reactions have also been developed and are often considered part of the broader class of Buchwald-Hartwig type couplings. wikipedia.org

Table 2: Representative Conditions for C-N, C-O, and C-S Bond Forming Reactions of Related Aryl Halides This table illustrates typical conditions for these coupling reactions on analogous substrates.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) |

| C-N (Buchwald-Hartwig) | 2-Bromo-5-methoxyaniline | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 |

| C-O (Ullmann-type) | 2-Iodo-5-methoxyaniline | Phenol | CuI / Phenanthroline | K₂CO₃ | DMF | 150 |

| C-S (Thioetherification) | 2-Bromo-5-methoxyaniline | Thiophenol | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 |

Reactions Involving the Methoxy Group

The methoxy group of this compound is a key functional group that can undergo specific chemical transformations, most notably demethylation, to yield the corresponding phenol. This conversion is of significant interest in synthetic chemistry as it unmasks a reactive hydroxyl group, allowing for further molecular modifications.

The cleavage of the methyl ether in 2-fluoro-5-methoxyaniline is frequently accomplished using boron tribromide (BBr₃), a powerful Lewis acid known for its efficacy in dealkylating aryl ethers. The reaction proceeds under anhydrous conditions, typically in a chlorinated solvent such as dichloromethane (B109758) (DCM).

The mechanism of demethylation by BBr₃ involves several well-established steps. Initially, the Lewis acidic boron atom of BBr₃ coordinates to the oxygen atom of the methoxy group, which acts as a Lewis base. This forms an oxonium ion intermediate, which enhances the electrophilicity of the methyl group. Subsequently, a bromide ion, either from another equivalent of BBr₃ or from the dissociation of the initial adduct, acts as a nucleophile and attacks the methyl group in an Sₙ2-type reaction. This results in the cleavage of the carbon-oxygen bond, yielding methyl bromide and an aryloxy-dibromoborane intermediate. Upon aqueous workup, the aryloxy-dibromoborane is hydrolyzed to the final phenolic product, 2-fluoro-5-hydroxyaniline.

The reaction is highly efficient and is often preferred due to its ability to proceed under mild conditions, which helps in preserving other functional groups within the molecule. The general reaction scheme for the demethylation of an aryl methyl ether with boron tribromide is depicted below:

Ar-O-CH₃ + BBr₃ → [Ar-O⁺(CH₃)-B⁻Br₃] → Ar-O-BBr₂ + CH₃Br

Ar-O-BBr₂ + 3H₂O → Ar-OH + B(OH)₃ + 2HBr

The following table summarizes typical conditions for the demethylation of substituted anilines using boron tribromide, drawn from a study on the synthesis of a BCR-ABL1 kinase inhibitor where a related aniline was used.

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| 4-chloro-2-fluoro-5-methoxyaniline | BBr₃ (1M in DCM) | Dichloromethane | 0 °C to room temp. | 12 h | Not specified |

| 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene (precursor to a substituted aniline) | Pd/C, H₂ | Dioxane | Room temp. | 20 h | 85% (for the reduction step) |

The data in this table is illustrative of the conditions used for reactions involving similar structures.

Integration as a Key Synthon in Multi-Component and Cascade Reactions

This compound is a valuable building block, or synthon, in the synthesis of more complex molecules, particularly heterocyclic compounds and pharmacologically active agents. Its utility stems from the presence of multiple reactive sites: the amino group, the aromatic ring which is activated by the methoxy and fluorine substituents, and the potential for unmasking a hydroxyl group via demethylation.

While specific examples of its use in classical multi-component reactions like the Ugi or Passerini reactions are not extensively documented in the literature, its role as a key amine component in sequential and one-pot synthetic strategies is well-established. A notable application is in the synthesis of kinase inhibitors, where it is incorporated through nucleophilic aromatic substitution (SₙAr) reactions.

For instance, in the development of a potent BCR-ABL1 kinase inhibitor, a derivative, 4-chloro-2-fluoro-5-methoxyaniline, was reacted with a substituted quinoline (B57606). acs.orgnih.gov In this reaction, the amino group of the aniline attacks the electron-deficient quinoline ring, displacing a leaving group to form a new carbon-nitrogen bond. This type of reaction is central to the construction of many targeted cancer therapies.

The reaction conditions for such a synthesis are outlined in the table below:

| Amine Component | Quinoline Component | Catalyst/Acid | Solvent | Temperature | Time | Product |

| 4-chloro-2-fluoro-5-methoxyaniline | 4-chloro-6-methoxy-7-(2-((4-methylpiperazin-1-yl)oxy)ethoxy)quinoline-3-carbonitrile | Pyridine (B92270)·HCl | 2-Ethoxyethanol | 135 °C | 10 h | 4-((4-chloro-2-fluoro-5-methoxyphenyl)amino)-6-methoxy-7-(2-((4-methylpiperazin-1-yl)oxy)ethoxy)quinoline-3-carbonitrile |

Furthermore, 2-fluoro-5-methoxyaniline has been utilized in the preparation of other heterocyclic systems. For example, it serves as a starting material for the synthesis of 1-(4-chloro-2-fluoro-5-methoxyphenyl)-1,4-dihydro-4-propyl-5H-tetrazol-5-one, showcasing its role in constructing nitrogen-rich ring systems. googleapis.com

These examples, while not strictly multi-component or cascade reactions in a single transformation, highlight the importance of this compound as a foundational synthon from which complex molecular architectures can be assembled through carefully designed reaction sequences.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For 2-Fluoro-5-methoxyaniline (B1314495) hydrochloride, DFT calculations would be instrumental in understanding its reactivity.

Determination of Frontier Molecular Orbitals (HOMO-LUMO) and Their Contributions to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity nih.gov.

For 2-Fluoro-5-methoxyaniline, the HOMO is expected to be delocalized over the aniline (B41778) ring and the methoxy (B1213986) group, while the LUMO would also be distributed across the aromatic system nih.gov. The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom will influence the energies of these orbitals. Protonation of the amino group to form the hydrochloride salt would significantly lower the energy of the HOMO, making the molecule less nucleophilic.

Table 1: Illustrative Frontier Molecular Orbital Energies (eV) for a Substituted Aniline Derivative (Hypothetical Data)

| Orbital | Energy (eV) |

| HOMO | -5.80 |

| LUMO | -0.50 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

Calculation of Fukui Indices for Identifying Electrophilic and Nucleophilic Sites

Fukui functions are used in DFT to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks wikipedia.org. The condensed Fukui function, ƒk, provides a value for each atomic site. A higher value of ƒk+ indicates a more favorable site for nucleophilic attack, while a higher ƒk- suggests a more favorable site for electrophilic attack joaquinbarroso.comscm.com.

For 2-Fluoro-5-methoxyaniline, the carbon atoms ortho and para to the amino group are generally the most susceptible to electrophilic attack due to the directing effects of the amino and methoxy groups. The fluorine atom, being highly electronegative, will also influence the charge distribution. Upon protonation, the -NH3+ group becomes strongly deactivating, which would alter the preferred sites of reaction.

Table 2: Hypothetical Condensed Fukui Functions for 2-Fluoro-5-methoxyaniline

| Atom/Position | ƒk- (Electrophilic Attack) | ƒk+ (Nucleophilic Attack) |

| C1 (-NH2) | 0.05 | 0.10 |

| C2 (-F) | 0.08 | 0.15 |

| C3 | 0.12 | 0.05 |

| C4 | 0.25 | 0.08 |

| C5 (-OCH3) | 0.06 | 0.12 |

| C6 | 0.20 | 0.07 |

| N (of NH2) | 0.15 | 0.25 |

Note: This table presents hypothetical data to illustrate the concept, as specific calculations for 2-Fluoro-5-methoxyaniline are not available. The values indicate potential relative reactivities at different positions.

Modeling of Reaction Mechanisms, Transition States, and Activation Energies

DFT calculations are invaluable for mapping out the potential energy surfaces of chemical reactions. This allows for the determination of reaction pathways, the structures of transition states, and the calculation of activation energies. Such studies can predict the feasibility and kinetics of various reactions, such as electrophilic aromatic substitution or N-alkylation of 2-Fluoro-5-methoxyaniline. For instance, in a reaction with an electrophile, DFT could be used to compare the activation energies for attack at the different positions on the aromatic ring, thus predicting the regioselectivity of the reaction. While specific studies on this compound are lacking, research on similar aniline derivatives demonstrates the power of this approach in elucidating reaction mechanisms researchgate.net.

Analysis of Substituent Effects on Aromatic Ring Activation and Deactivation

The reactivity of the benzene (B151609) ring in 2-Fluoro-5-methoxyaniline is modulated by the competing effects of the fluoro, methoxy, and amino substituents.

Amino group (-NH2): This is a strong activating group due to the lone pair of electrons on the nitrogen atom, which can be donated to the ring by resonance. It is an ortho, para-director. Upon protonation to -NH3+ in the hydrochloride salt, it becomes a strong deactivating group due to its positive charge and inductive electron withdrawal.

Methoxy group (-OCH3): This is also an activating group due to the resonance donation of lone pair electrons from the oxygen atom, and it is an ortho, para-director. It has a weak electron-withdrawing inductive effect lumenlearning.comlibretexts.org.

Fluoro group (-F): This is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance lumenlearning.comcsbsju.edu.

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of 2-Fluoro-5-methoxyaniline hydrochloride in different environments, such as in aqueous solution. These simulations track the movements of atoms over time, providing insights into the molecule's conformational flexibility and its interactions with solvent molecules. For the hydrochloride salt, MD simulations could reveal the structure of the hydration shell around the anilinium ion and the chloride ion, as well as how water molecules interact with the fluoro and methoxy groups. Such studies are crucial for understanding the compound's solubility and transport properties. While specific MD simulations for this compound are not published, the methodology is well-established for studying similar organic molecules in solution.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict reactivity nih.govajgreenchem.com.

For a series of substituted anilines including 2-Fluoro-5-methoxyaniline, a QSRR study could be developed to predict a specific type of reactivity, for example, the rate of a particular reaction. Descriptors could include electronic parameters (such as HOMO/LUMO energies and atomic charges), steric parameters, and topological indices. While no specific QSRR models for the reactivity of this compound have been reported, the general methodology has been successfully applied to predict properties like lipophilicity and toxicity for other aniline derivatives nih.govresearchgate.net.

Correlation of Calculated Molecular Descriptors with Experimental Reaction Outcomes

A significant area of computational chemistry involves the calculation of molecular descriptors and their correlation with experimentally observed reaction outcomes. Molecular descriptors are numerical values that encode information about the topology, geometry, and electronic properties of a molecule. By establishing a quantitative relationship between these descriptors and experimental data, such as reaction yields or rates, predictive models can be developed. These models are invaluable for optimizing reaction conditions and for the in silico screening of new derivatives with desired properties.

For this compound, a variety of molecular descriptors can be calculated using quantum mechanical methods like Density Functional Theory (DFT). These descriptors include, but are not limited to:

Electronic Descriptors: Atomic charges, dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the HOMO-LUMO gap. These descriptors are crucial for understanding the electronic nature of the molecule and its susceptibility to electrophilic or nucleophilic attack.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.

Geometrical Descriptors: These describe the 3D structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Once calculated, these descriptors can be correlated with experimental results using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. For instance, a model could be built to predict the regioselectivity of an electrophilic aromatic substitution reaction on the 2-Fluoro-5-methoxyaniline ring by correlating the calculated partial atomic charges on the aromatic carbons with the experimentally observed product distribution.

Table 1: Hypothetical Correlation of Calculated Molecular Descriptors with Experimental Yield of a Suzuki Coupling Reaction

| Derivative of 2-Fluoro-5-methoxyaniline | HOMO Energy (eV) | LUMO Energy (eV) | Calculated Dipole Moment (Debye) | Experimental Yield (%) |

| 4-Bromo-2-fluoro-5-methoxyaniline | -5.89 | -0.98 | 2.45 | 85 |

| 2-Fluoro-5-methoxy-4-iodoaniline | -5.85 | -1.15 | 2.60 | 92 |

| 4-Chloro-2-fluoro-5-methoxyaniline | -5.92 | -0.95 | 2.30 | 78 |

| 2-Fluoro-5-methoxy-4-(trifluoromethyl)aniline | -6.25 | -1.50 | 3.10 | 65 |

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates how calculated descriptors could be correlated with experimental outcomes.

Investigation of Steric and Stereoelectronic Factors Influencing Reaction Rates and Selectivity

The reactivity and selectivity of chemical reactions are governed by a combination of steric and stereoelectronic factors. Steric factors arise from the spatial arrangement of atoms, leading to steric hindrance that can impede the approach of a reagent. Stereoelectronic factors relate to the influence of the electronic distribution in the molecule on its 3D structure and reactivity.

In the case of 2-Fluoro-5-methoxyaniline, the fluorine and methoxy substituents, along with the amino group, exert significant steric and electronic effects. The fluorine atom is a small but highly electronegative substituent that acts as a weak deactivator through its inductive effect (-I) but a weak activator through its resonance effect (+R). The methoxy group is a strong activating group due to its +R effect, which dominates over its -I effect. The amino group is also a strong activating group.

Computational methods can be employed to quantify these effects. For example, steric maps can be generated to visualize the accessible regions around the molecule for an incoming reagent. Transition state theory calculations can be performed to determine the activation energies for different reaction pathways, providing a quantitative measure of how steric and electronic factors influence reaction rates. For instance, in a nucleophilic aromatic substitution reaction, the presence of the fluorine atom ortho to the amino group could influence the rate and regioselectivity of the reaction.

Table 2: Hypothetical Calculated Activation Energies for Nucleophilic Substitution at Different Positions

| Position of Nucleophilic Attack | Calculated Activation Energy (kcal/mol) - Without Steric Hindrance | Calculated Activation Energy (kcal/mol) - With Steric Hindrance |

| Carbon ortho to Amino Group | 25.4 | 28.9 |

| Carbon meta to Amino Group | 30.1 | 31.5 |

| Carbon para to Amino Group | 28.5 | 29.8 |

Note: The data in this table is hypothetical and for illustrative purposes only. It illustrates how computational chemistry can be used to dissect the energetic contributions of steric and electronic factors.

Advanced Computational Approaches in Catalyst Design and Optimization

The development of efficient catalysts is a cornerstone of modern organic synthesis. Computational chemistry plays a pivotal role in this area by enabling the rational design and optimization of catalysts, thereby reducing the need for extensive experimental screening.

For reactions involving this compound, such as cross-coupling reactions to introduce new functional groups, computational methods can be used to design catalysts with improved activity, selectivity, and stability. This process typically involves:

Understanding the Catalytic Cycle: DFT calculations can be used to elucidate the mechanism of a catalytic reaction, identifying the key intermediates and transition states. This provides a detailed understanding of the factors that control the efficiency of the catalyst.

In Silico Ligand Design: For metal-catalyzed reactions, the properties of the catalyst are often tuned by modifying the ligands coordinated to the metal center. Computational screening of a virtual library of ligands can identify candidates that are predicted to enhance the desired catalytic properties. Descriptors such as the Tolman electronic parameter and cone angle can be calculated to quantify the electronic and steric properties of the ligands.

For example, in a palladium-catalyzed C-N cross-coupling reaction to form a derivative of 2-Fluoro-5-methoxyaniline, computational studies could be used to design a phosphine (B1218219) ligand that promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For 2-Fluoro-5-methoxyaniline (B1314495) hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is required for a complete structural assignment.

The ¹H NMR spectrum of 2-Fluoro-5-methoxyaniline hydrochloride is expected to reveal distinct signals for each of the unique proton environments in the molecule. The aromatic region would feature three signals corresponding to the protons on the benzene (B151609) ring. The presence of the fluorine atom introduces complex splitting patterns due to spin-spin coupling (J-coupling) between protons and the fluorine nucleus (ⁿJHF).

Aromatic Protons (Ar-H): The three aromatic protons will appear as multiplets in the approximate range of 6.5-7.5 ppm. Their specific chemical shifts are influenced by the electronic effects of the amino, methoxy (B1213986), and fluoro substituents. The proton ortho to the fluorine atom is expected to show a doublet of doublets due to coupling with the adjacent aromatic proton and the fluorine atom. The other two aromatic protons will also exhibit splitting based on their coupling with neighboring protons and the more distant fluorine atom.

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is anticipated around 3.8 ppm.

Ammonium (B1175870) Protons (-NH₃⁺): In the hydrochloride salt, the amine group is protonated to form an ammonium group. These three protons are expected to produce a broad singlet, the chemical shift of which can be highly variable and dependent on the solvent and concentration, but typically appears downfield.

Table 1: Predicted ¹H NMR Spectral Data for 2-Fluoro-5-methoxyaniline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | 6.6 – 6.8 | Doublet of Doublets (dd) | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 4-5 Hz |

| H-4 | 6.9 – 7.2 | Triplet of Doublets (td) or Doublet of Doublets (dd) | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 8-10 Hz |

| H-6 | 6.5 – 6.7 | Doublet of Doublets (dd) | J(H-H) ≈ 3 Hz, J(H-F) ≈ 2-3 Hz |

| -OCH₃ | ~3.8 | Singlet (s) | N/A |

| -NH₂ (free base) | 3.5 – 4.5 | Broad Singlet (br s) | N/A |

Note: This is a predictive table. Actual values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Seven distinct signals are expected for this compound. The carbon atoms directly bonded to or in close proximity to the fluorine atom will exhibit splitting due to carbon-fluorine coupling (ⁿJCF), which is a key diagnostic feature.

Aromatic Carbons (Ar-C): Six signals will be present for the benzene ring carbons. The carbon directly attached to the fluorine (C-2) will show a large one-bond coupling constant (¹JCF) and appear as a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom. The chemical shifts will be influenced by the substituents, with the carbon attached to the oxygen (C-5) and nitrogen (C-1) being significantly affected.

Methoxy Carbon (-OCH₃): A single signal for the methoxy carbon is expected in the upfield region of the spectrum, typically around 55-60 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Fluoro-5-methoxyaniline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C-1 | 135 – 145 | Small (³JCF) |

| C-2 | 150 – 160 | Large (¹JCF ≈ 240-250 Hz) |

| C-3 | 105 – 115 | Moderate (²JCF ≈ 20-25 Hz) |

| C-4 | 115 – 125 | Small (³JCF ≈ 5-10 Hz) |

| C-5 | 145 – 155 | Small (⁴JCF ≈ 1-3 Hz) |

| C-6 | 100 – 110 | Moderate (²JCF ≈ 20-25 Hz) |

Note: This is a predictive table. Actual values may vary.

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. huji.ac.il For this compound, the spectrum is expected to show a single signal for the one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine. For fluoroaromatic compounds, this shift typically occurs in a well-defined region. researchgate.netacs.org The signal will be split into a multiplet due to coupling with the nearby aromatic protons (H-3 and H-4). azom.com This coupling provides further confirmation of the substitution pattern on the aromatic ring. The chemical shift for aromatic fluorine compounds is generally observed between -100 and -200 ppm relative to a standard like CFCl₃. semanticscholar.orgnih.gov

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between scalar-coupled protons. Cross-peaks would be expected between the adjacent aromatic protons, confirming their positions relative to one another. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the signals for the protonated aromatic carbons (C-3, C-4, C-6) and the methoxy carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. The theoretical exact mass of the free base, 2-Fluoro-5-methoxyaniline (C₇H₈FNO), is 141.05899 Da. nih.govatomfair.com An experimental HRMS measurement would be expected to match this value to within a few parts per million (ppm), thus confirming the elemental composition.

Upon electron impact ionization, the molecular ion (M⁺˙) would be formed. The analysis of the fragmentation pattern provides further structural verification. chemguide.co.uklibretexts.org Common fragmentation pathways for substituted anilines and anisoles include the loss of radicals or neutral molecules. libretexts.orgyoutube.com

Table 3: Predicted HRMS Data and Plausible Fragments for 2-Fluoro-5-methoxyaniline

| Ion/Fragment | Formula | Calculated Exact Mass (Da) | Possible Origin |

|---|---|---|---|

| [M]⁺˙ | [C₇H₈FNO]⁺˙ | 141.0590 | Molecular Ion |

| [M-CH₃]⁺ | [C₆H₅FNO]⁺ | 126.0355 | Loss of a methyl radical from the methoxy group |

| [M-CHO]⁺ | [C₆H₇FN]⁺ | 112.0562 | Loss of a formyl radical after rearrangement |

Note: This is a predictive table based on common fragmentation patterns.

These advanced analytical methodologies, working in concert, provide a definitive and detailed characterization of the chemical structure of this compound.

Isotope Pattern Analysis for Halogen Content Verification

Mass spectrometry is a powerful tool for the elucidation of molecular structures through the analysis of the mass-to-charge ratio of ions. For halogen-containing compounds like this compound, the presence and identity of the halogen atoms can be unequivocally verified by examining the isotopic pattern of the molecular ion peak.

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic isotopic signature in the mass spectrum of a chlorine-containing compound. The molecular ion will appear as a pair of peaks, the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), separated by two mass units. The relative intensity of these peaks will be approximately 3:1, reflecting the natural abundance of the chlorine isotopes. chemguide.co.uk

For this compound (C₇H₉ClFNO), the molecular weight of the cation is 177.6 g/mol . In its mass spectrum, one would expect to observe a molecular ion peak cluster corresponding to the [C₇H₉FNOH]⁺ ion, which would lose the chloride counter-ion. The free base, 2-Fluoro-5-methoxyaniline, has a molecular weight of 141.14 g/mol . nih.gov The mass spectrum of the hydrochloride salt would be influenced by the ionization method. Under certain conditions, the intact molecule might be observed.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of a Generic Monochloroaniline

| Ion | m/z | Relative Abundance (%) |

|---|---|---|

| [M]⁺ (with ³⁵Cl) | M | 100 |

| [M+2]⁺ (with ³⁷Cl) | M+2 | 32.5 |

This table illustrates the theoretical isotope pattern for a compound containing one chlorine atom.

X-ray Crystallography for Definitive Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would reveal the precise coordinates of each atom, confirming the substitution pattern on the benzene ring. It would also definitively establish the ionic nature of the compound, showing the protonation of the aniline (B41778) nitrogen and the presence of the chloride counter-ion.

The solid-state structure of this compound is expected to be significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds. In the crystal lattice of aniline hydrochlorides, the anilinium cation (R-NH₃⁺) acts as a hydrogen bond donor, while the chloride anion (Cl⁻) is a hydrogen bond acceptor.

In the closely related structure of 4-aminophenol hydrochloride, the crystal packing is dominated by a network of N-H···Cl and O-H···Cl hydrogen bonds, which create a three-dimensional supramolecular architecture. nih.govresearchgate.net Similarly, the crystal structure of 4-amino-2,6-dichlorophenol reveals infinite chains formed through O-H···N and N-H···O hydrogen bonds. nih.gov Based on these examples, it can be inferred that the crystal structure of this compound will feature a complex and well-defined network of hydrogen bonds that stabilize the solid-state assembly.

Table 2: Expected Hydrogen Bond Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| N-H | Cl | Strong Hydrogen Bond |

| C-H (aromatic) | O (methoxy) | Weak Hydrogen Bond |

| C-H (aromatic) | F | Weak Hydrogen Bond |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. The choice of technique depends on the specific requirements of the analysis, such as the need for quantitative data or rapid qualitative checks.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would be most suitable for purity assessment.

In a typical setup, a C18 or a phenyl-based stationary phase would be employed. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier such as acetonitrile or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve good separation of the main component from any impurities, including positional isomers. mtc-usa.com Detection is commonly performed using a UV detector, set at a wavelength where the aniline derivative exhibits strong absorbance.

The retention time of this compound would be a characteristic parameter under a specific set of chromatographic conditions. The area of the peak corresponding to the compound is proportional to its concentration, allowing for accurate quantification of its purity.

Table 3: Illustrative HPLC Method Parameters for Analysis of Substituted Anilines

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

These are typical starting conditions for method development and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. While the hydrochloride salt itself is non-volatile, the free base, 2-Fluoro-5-methoxyaniline, can be analyzed by GC-MS. This is particularly useful for monitoring reactions where the free base is involved and for detecting volatile impurities.

For GC-MS analysis, the sample is typically dissolved in a suitable organic solvent and injected into the GC, where it is vaporized. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or medium-polarity capillary column, such as one coated with a phenyl-substituted polysiloxane, would be appropriate. ojp.gov

As the separated components elute from the column, they enter the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. The mass spectrum of 2-Fluoro-5-methoxyaniline would show a characteristic fragmentation pattern that can be used for its unambiguous identification. The NIST WebBook provides a mass spectrum for the related compound 2-Fluoro-5-methylaniline, which can give an indication of the expected fragmentation. nist.gov

Table 4: Representative GC-MS Method Parameters for Analysis of Aniline Derivatives

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

These parameters are illustrative and would need to be optimized for the specific analysis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative monitoring of chemical reactions. It is particularly useful for determining the consumption of starting materials and the formation of products in real-time.

For monitoring a reaction involving this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica gel. The plate is then developed in a chamber containing a suitable mobile phase, usually a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate or methanol). The choice of mobile phase composition is critical for achieving good separation of the components.

After development, the spots are visualized, often under UV light, as aromatic compounds like anilines are typically UV-active. The retention factor (Rf value), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a given set of TLC conditions. By comparing the Rf value of the spots in the reaction mixture to those of the starting material and expected product, the progress of the reaction can be easily assessed. nih.govjcsp.org.pk

Table 5: Example TLC Solvent Systems for the Separation of Substituted Anilines

| Solvent System (v/v) | Application |

|---|---|

| Hexane:Ethyl Acetate (4:1) | For moderately polar anilines |

| Toluene:Acetone (9:1) | For separating isomers |

| Dichloromethane (B109758):Methanol (95:5) | For more polar anilines |

The optimal solvent system must be determined experimentally.

Vibrational Spectroscopy for Functional Group Identification (e.g., IR)thermofisher.com

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful analytical technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its constituent bonds. For this compound, the IR spectrum reveals characteristic vibrations of the anilinium ion, the substituted benzene ring, the C-F bond, and the methoxy group.

The conversion of the parent amine, 2-Fluoro-5-methoxyaniline, to its hydrochloride salt induces significant and predictable changes in the vibrational spectrum. The protonation of the primary amine (-NH₂) to form the anilinium group (-NH₃⁺) is the most prominent of these changes. In the spectrum of the free amine, one would typically observe two distinct N-H stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region. materialsciencejournal.org However, upon formation of the hydrochloride salt, these bands are replaced by a very broad and strong absorption feature characteristic of the -NH₃⁺ group, typically spanning from approximately 2800 cm⁻¹ to 3200 cm⁻¹. This broadening is a result of extensive hydrogen bonding and the complex stretching and overtone vibrations within the anilinium ion.

The aromatic ring itself gives rise to several characteristic bands. The C-H stretching vibrations of the hydrogens attached to the benzene ring are expected to appear as sharp, medium-intensity bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically produce a series of absorptions in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these peaks.

The presence of the fluoro and methoxy substituents also imparts distinct vibrational signatures. The C-F stretching vibration for fluoroaromatic compounds is typically a strong band found in the 1200-1300 cm⁻¹ range. The methoxy group (-OCH₃) is characterized by the C-H stretching of the methyl group, which appears just below 3000 cm⁻¹, and more distinctively, by a strong C-O-C asymmetric stretching vibration, usually located in the 1200-1275 cm⁻¹ region, and a symmetric stretch near 1000-1075 cm⁻¹.

The table below summarizes the expected characteristic infrared absorption bands for this compound, based on established group frequencies for its constituent functional parts.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 2800–3200 | Strong, Broad | N-H Stretch | Anilinium ion (-NH₃⁺) |

| 3010–3100 | Medium, Sharp | C-H Stretch | Aromatic Ring |

| 2840–2960 | Medium | C-H Stretch | Methoxy group (-OCH₃) |

| 1550–1620 | Medium-Strong | N-H Bending (Asymmetric) | Anilinium ion (-NH₃⁺) |

| 1470–1600 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1400–1470 | Medium | C-H Bending | Methoxy group (-OCH₃) |

| 1200–1300 | Strong | C-F Stretch | Fluoroaromatic |

| 1200–1275 | Strong | C-O-C Asymmetric Stretch | Aryl Ether (Methoxy) |

| 1000–1075 | Medium | C-O-C Symmetric Stretch | Aryl Ether (Methoxy) |

| 750-900 | Strong | C-H Out-of-Plane Bending | Substituted Aromatic Ring |

Applications in the Synthesis of Complex Chemical Architectures and Functional Materials

Precursor in the Synthesis of Fluorinated Heterocyclic Scaffolds

The presence of the amine and fluoro-substituents makes 2-Fluoro-5-methoxyaniline (B1314495) hydrochloride a key starting material for the synthesis of fluorinated heterocyclic compounds. These heterocycles are of great interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.

Quinoline (B57606) Ring Systems: While direct synthesis of quinolines from 2-Fluoro-5-methoxyaniline hydrochloride is not extensively documented, the closely related 2-fluoroaniline (B146934) serves as a model for potential synthetic routes. For instance, the Combes quinoline synthesis, which involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions, could be adapted. A plausible reaction would involve the condensation of 2-Fluoro-5-methoxyaniline with a suitable β-diketone, followed by acid-catalyzed cyclization to yield a fluorinated and methoxylated quinoline derivative. The reaction conditions would likely require elevated temperatures and a strong acid catalyst to facilitate the intramolecular electrophilic aromatic substitution.